1-Ethyl-5-iodo-1h-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-5-iodo-1h-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethyl group at the first position and an iodine atom at the fifth position of the imidazole ring. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-5-iodo-1h-imidazole typically involves the iodination of 1-ethylimidazole. One common method is the electrophilic substitution reaction where iodine is introduced to the imidazole ring. This can be achieved using iodine monochloride (ICl) or iodine in the presence of an oxidizing agent like hydrogen peroxide (H2O2) under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The scalability of the process is crucial for industrial applications, and methods such as microwave-assisted synthesis and solvent-free reactions are explored to meet these demands .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-5-iodo-1h-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly employed.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are frequently used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 1-ethyl-5-azido-1h-imidazole, while coupling reactions can produce biaryl derivatives .
Wissenschaftliche Forschungsanwendungen
1-Ethyl-5-iodo-1h-imidazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Ethyl-5-iodo-1h-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The ethyl group can affect the compound’s lipophilicity and membrane permeability, impacting its overall bioactivity .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-1h-imidazole: Lacks the iodine atom, resulting in different reactivity and applications.
5-Iodo-1h-imidazole: Lacks the ethyl group, affecting its chemical properties and biological activity.
1-Methyl-5-iodo-1h-imidazole: Similar structure but with a methyl group instead of an ethyl group, leading to variations in reactivity and applications.
Uniqueness: 1-Ethyl-5-iodo-1h-imidazole is unique due to the combination of the ethyl group and iodine atom, which imparts distinct chemical and biological properties. The presence of iodine enhances its reactivity in substitution and coupling reactions, while the ethyl group influences its solubility and bioavailability .
Eigenschaften
Molekularformel |
C5H7IN2 |
---|---|
Molekulargewicht |
222.03 g/mol |
IUPAC-Name |
1-ethyl-5-iodoimidazole |
InChI |
InChI=1S/C5H7IN2/c1-2-8-4-7-3-5(8)6/h3-4H,2H2,1H3 |
InChI-Schlüssel |
LLVANSIXQRXBMO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=NC=C1I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.